(9H-芴-9-基)甲基癸基(2-氧乙基)氨基甲酸酯

概述

描述

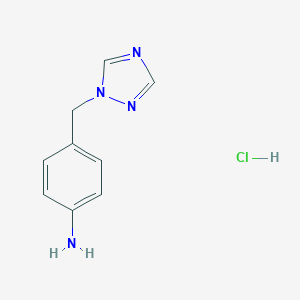

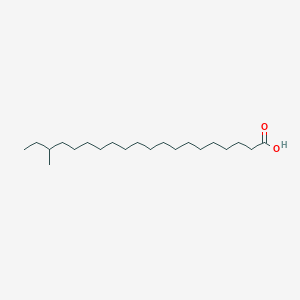

“(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” is a pharmaceutical intermediate that can be used to synthesize biologically active organic compounds . It can also be used as raw materials in the fields of dyes, coatings, and polymer additives .

Synthesis Analysis

The synthesis of “(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” can be achieved by reacting decanoic acid with 2-oxoethyl isocyanate, and then reacting with 9h-fluorene-9-methanol .Molecular Structure Analysis

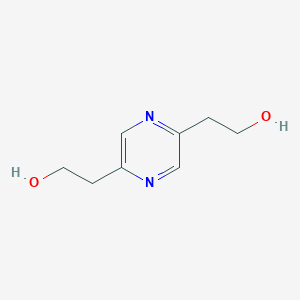

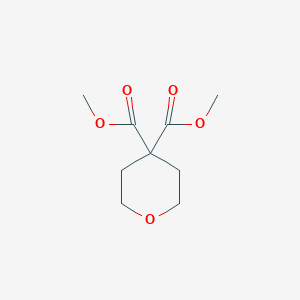

The molecular formula of “(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” is C27H35NO3 . The average mass is 421.572 Da and the monoisotopic mass is 421.261688 Da .Chemical Reactions Analysis

“(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate” is commonly used in peptide synthesis in solid-phase synthesis .Physical And Chemical Properties Analysis

The compound has a density of 1.075±0.06 g/cm3 (Predicted), a boiling point of 550.6±29.0 °C (Predicted), and a flash point of 286.787°C . It is soluble in ethanol, chloroform, and dimethylformamide, but insoluble in water .科学研究应用

化学合成和结构分析

- 与(9H-芴-9-基)甲基癸基(2-氧乙基)氨基甲酸酯类似的化合物芴-9-基N-(1-羧基-3-甲基丁基)氨基甲酸酯已经合成并进行了分析,显示出与典型的Fmoc保护氨基酸不同的独特扭转角度。这项分析有助于理解化学合成中芴衍生物的结构特征 (Yamada, Hashizume, & Shimizu, 2008)。

光电特性

- 合成了含有芴-9-基团的新型咔唑衍生物,展现出显著的光电特性。这些化合物是电子学和光子学应用的潜在材料,突显了芴-9-基衍生物在材料科学中的多功能性 (Gao Xi-cun, 2010)。

荧光传感

- 合成了具有周围咔唑侧链的芴烯寡聚物,与(9H-芴-9-基)甲基癸基(2-氧乙基)氨基甲酸酯相关,用作碘的比色/荧光探针。这展示了芴衍生物在开发对环境和分析应用敏感且选择性传感器的潜力 (Zhao, Yao, Zhang, & Ma, 2012)。

腐蚀抑制

- 研究了一种含有芴-9-基团的新型甘氨酸衍生物作为盐水环境中碳钢的腐蚀抑制剂。这项研究突出了芴-9-基衍生物在工业腐蚀保护中的应用,有助于材料的长寿性和耐久性 (Li Chen, 2018)。

有机发光二极管(OLEDs)

- 开发了含有芴-9-基基团的化合物作为绿色磷光有机发光二极管(PhOLEDs)的主体材料。这些材料具有优异的热性能和高三重态能量,对于高效稳定的OLED性能至关重要 (Guichen et al., 2021)。

安全和危害

“(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” may be irritating and toxic. Contact with skin and eyes should be avoided. During use, good ventilation should be ensured to avoid inhaling dust or vapor. The compound should be stored in a sealed container and kept away from fire and oxidizing agents .

未来方向

作用机制

Pharmacokinetics

Based on its chemical structure, it is predicted to have a molar mass of 42157 , a density of 1.075±0.06 g/cm3 , and a boiling point of 550.6±29.0 °C . It is soluble in ethanol, chloroform, and dimethylformamide, but insoluble in water . These properties may influence its bioavailability and distribution within the body.

Result of Action

It is a pharmaceutical intermediate that can be used to synthesize biologically active organic compounds . Therefore, its effects may depend on the specific compounds it is used to synthesize.

Action Environment

The action, efficacy, and stability of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate may be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in non-aqueous environments . Additionally, it should be stored in an inert atmosphere and under -20°C to maintain its stability .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGULBUAOMFSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435163 | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

CAS RN |

239088-22-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)

![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)